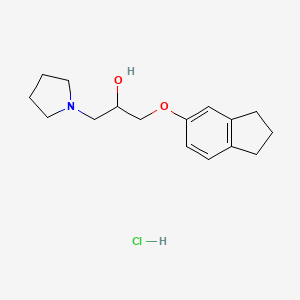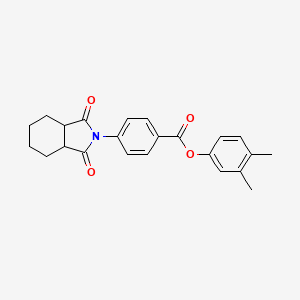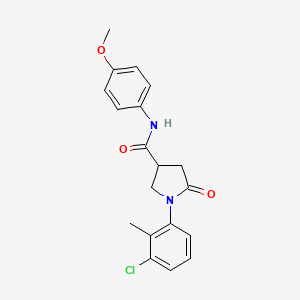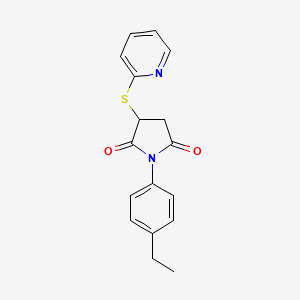![molecular formula C17H23NO3 B3989134 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclohexanecarboxamide](/img/structure/B3989134.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclohexanecarboxamide
Vue d'ensemble
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclohexanecarboxamide, also known as URB597, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which has been shown to have a range of beneficial effects.
Mécanisme D'action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclohexanecarboxamide is based on its ability to inhibit FAAH, an enzyme responsible for the breakdown of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that play a role in a range of physiological processes, including pain sensation, mood regulation, and inflammation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can lead to a range of beneficial effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound increases the levels of endocannabinoids in the body, which can lead to analgesic, anxiolytic, and antidepressant effects. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of conditions such as Alzheimer's disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclohexanecarboxamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, which allows for the specific modulation of endocannabinoid levels without affecting other neurotransmitter systems. Additionally, this compound has been shown to have a good safety profile, with few adverse effects reported in animal studies.
However, there are also limitations to the use of this compound in lab experiments. The synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its availability for some researchers. Additionally, the effects of this compound may vary depending on the species and strain of animal used, which can complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclohexanecarboxamide. One area of interest is the potential use of this compound in the treatment of neurological and psychiatric disorders, such as chronic pain, anxiety, and depression. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound, which may have implications for the treatment of conditions such as Alzheimer's disease and multiple sclerosis. Finally, the development of new and more efficient synthesis methods for this compound may increase its availability and facilitate further research.
Applications De Recherche Scientifique
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclohexanecarboxamide has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that this compound has analgesic, anxiolytic, and antidepressant effects, making it a promising candidate for the treatment of various neurological and psychiatric disorders. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may have implications for the treatment of conditions such as Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(18-17(19)13-5-3-2-4-6-13)14-7-8-15-16(11-14)21-10-9-20-15/h7-8,11-13H,2-6,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKTYTCJUNZBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-phenoxy-3-pyridinyl)methyl]-2-pyridinecarboxamide](/img/structure/B3989051.png)

![4-{3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B3989061.png)
![4-{3-[2-(4-biphenylyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3989070.png)

![N-[2-(1-adamantyl)ethyl]acetamide](/img/structure/B3989079.png)
![2,4-dimethoxy-6-[3-(1H-pyrazol-1-yl)phenyl]-1,3,5-triazine](/img/structure/B3989086.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989091.png)
![ethyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3989095.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3989102.png)



